molecular formula C27H30N6O4 B12156970 N'~1~-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-N'~5~-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide

N'~1~-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-N'~5~-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide

Cat. No.: B12156970
M. Wt: 502.6 g/mol
InChI Key: ZRQMLOIFECXPNM-UHFFFAOYSA-N
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Description

N’~1~-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-N’~5~-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide is a complex organic compound characterized by its unique structure involving indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-N’~5~-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide typically involves the condensation of appropriate indole derivatives with hydrazides under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring the purity and yield are maintained through careful control of reaction parameters and purification processes.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-N’~5~-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its properties.

    Substitution: Substitution reactions can occur at various positions on the indole rings, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway is followed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of potential derivatives.

Scientific Research Applications

N’~1~-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-N’~5~-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’~1~-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-N’~5~-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N’~1~-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-N’~5~-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide apart is its specific substitution pattern on the indole rings, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct properties, making it valuable for specific applications in research and industry.

Biological Activity

N'~1~-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-N'~5~-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide is a complex organic compound characterized by its unique structure, which features dual indole-derived moieties linked by a pentanedihydrazide backbone. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is C16H15N5O3, with a molecular weight of approximately 298.34 g/mol. Its structure includes multiple functional groups such as carbonyl and hydrazine groups, which are known to influence its reactivity and biological interactions.

Property Value
Molecular FormulaC16H15N5O3
Molecular Weight298.34 g/mol
CAS NumberNot specified

Anticancer Properties

Recent studies have indicated that compounds with indole structures often exhibit significant anticancer properties. For instance, derivatives of indole have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound under discussion has not yet been extensively tested in clinical settings, but its structural similarities to known anticancer agents suggest potential efficacy.

Case studies have demonstrated the effectiveness of related indole-based compounds in targeting breast cancer cells. For example, a study conducted by Pendergrass et al. evaluated the anticancer activity of several oxindole derivatives against human breast cancer cell lines, revealing promising results that warrant further investigation into similar compounds like this compound .

Antimicrobial Activity

The compound's hydrazine and carbonyl functionalities may also contribute to antimicrobial properties. Research on structurally related hydrazone compounds indicates potential anti-inflammatory effects and activity against various microbial strains. The interaction of this compound with bacterial enzymes could be a focal point for future studies aimed at understanding its antimicrobial mechanisms.

The proposed mechanism of action for this compound likely involves:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
  • Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death.
  • Antioxidant Activity : Potential reduction of oxidative stress within cells.

Comparative Analysis with Related Compounds

A comparative analysis highlights the structural features and biological activities of related compounds:

Compound Name Structural Features Biological Activity
2-(2-Oxoindolin)Contains an indole ring and carbonyl groupAntitumor properties
Indole DerivativesVarious substitutions on the indole ringAntimicrobial and anticancer activities
Hydrazone CompoundsFormed from aldehydes/ketones and hydrazinesPotential anti-inflammatory effects

Q & A

Q. Basic: What are the standard synthetic protocols for preparing this compound, and how do reaction conditions influence intermediate formation?

Methodological Answer:
The synthesis involves multi-step condensation reactions. Key steps include:

Carbonyl Activation : Phosphorus oxychloride (POCl₃) activates the oxo group of indole precursors, enabling nucleophilic attack by hydrazide derivatives .

Condensation : Triethylamine (TEA) is used as a base to facilitate hydrazone bond formation between activated indole intermediates and pentanedihydrazide .

Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing charged intermediates. Elevated temperatures (60–80°C) improve yields but require rigorous moisture exclusion .

Critical Factors :

  • Temperature : Higher temperatures accelerate condensation but risk side reactions (e.g., hydrolysis).
  • Solvent Purity : Anhydrous conditions prevent deactivation of POCl₃ .
  • Monitoring : Thin-layer chromatography (TLC) with UV visualization tracks reaction progress .

Table 1: Standard Reaction Parameters

StepReagent/ConditionPurposeReference
1POCl₃Activate carbonyl
2TEANeutralize HCl, drive condensation
3DMF, 70°CSolvent and temperature optimization

Q. Basic: Which spectroscopic techniques are critical for confirming the structure, and how are spectral contradictions resolved?

Methodological Answer:

1H/13C NMR :

  • Aromatic Protons : Peaks at δ 7.2–8.1 ppm confirm indole ring systems.
  • Hydrazide NH : Broad singlets near δ 10–11 ppm .

IR Spectroscopy :

  • Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N) .

Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 279.29 g/mol for related analogs) .

Resolving Contradictions :

  • Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts).
  • 2D NMR : Use HSQC and HMBC to resolve overlapping signals in complex regions .

Table 2: Key Spectral Signatures

TechniqueObservationFunctional GroupReference
1H NMRδ 10.5 ppm (s, NH)Hydrazide
IR1695 cm⁻¹Oxo group

Q. Advanced: How can researchers optimize reaction yields using factorial design or flow chemistry?

Methodological Answer:
Factorial Design :

  • Variables : Temperature, solvent ratio, catalyst loading.
  • Example : A 2³ factorial design (8 experiments) identifies interactions between variables. Use ANOVA to rank factors by significance .

Flow Chemistry :

  • Benefits : Enhanced heat/mass transfer improves reproducibility.
  • Protocol :
    • Use microreactors for POCl₃ activation (residence time: 5–10 min).
    • Cascade TEA addition in a second reactor .

Case Study : Flow systems increased yields by 15% compared to batch methods for analogous hydrazides .

Q. Advanced: What computational methods predict biological activity or binding mechanisms?

Methodological Answer:

Molecular Docking :

  • Software : AutoDock Vina or Schrödinger Suite.
  • Targets : Prioritize kinases or receptors with indole-binding pockets (e.g., serotonin receptors) .

MD Simulations :

  • Simulate ligand-receptor complexes in explicit solvent (e.g., water, lipid bilayer) to assess stability .

QSAR Models :

  • Train models using bioactivity data from analogs with varied substituents .

Validation : Cross-check docking scores with experimental IC₅₀ values from enzyme assays .

Q. Basic: What are the common reactions this compound undergoes, and how are they monitored?

Methodological Answer:

Hydrazide Reactivity :

  • Acetylation : React with acetic anhydride to form acylated derivatives.
  • Oxidation : H₂O₂ or KMnO₄ oxidizes indole rings to oxindoles .

Monitoring :

  • TLC : Use silica gel plates with ethyl acetate/hexane (3:7). Spots under UV indicate intermediates .
  • HPLC : Quantify reaction completion via retention time matching .

Q. Advanced: How do non-covalent interactions influence stability/reactivity in solvents?

Methodological Answer:

Hydrogen Bonding :

  • Polar solvents (e.g., DMSO) stabilize the hydrazide NH via H-bonding, reducing aggregation .

π-π Stacking :

  • Aromatic stacking in non-polar solvents (toluene) can precipitate the compound. Use sonication to redisperse .

Solvent Screening :

  • Test dielectric constants (ε) to balance solubility and reactivity. ε ~30–40 (e.g., DMF) is ideal .

Q. Advanced: What strategies resolve discrepancies between theoretical and experimental spectral data?

Methodological Answer:

Error Sources :

  • Sample Purity : Recrystallize or use prep-HPLC to remove impurities .
  • Solvent Effects : Simulate NMR shifts in explicit solvent models (e.g., COSMO-RS) .

Hybrid Approaches :

  • Combine experimental IR with DFT-optimized geometries to assign vibrational modes .

Table 3: Troubleshooting Spectral Data

IssueSolutionReference
Overlapping NMR peaks2D NMR (HSQC/HMBC)
Unassigned IR bandsCompare with computed spectra

Properties

Molecular Formula

C27H30N6O4

Molecular Weight

502.6 g/mol

IUPAC Name

N,N'-bis[(2-hydroxy-1-propylindol-3-yl)imino]pentanediamide

InChI

InChI=1S/C27H30N6O4/c1-3-16-32-20-12-7-5-10-18(20)24(26(32)36)30-28-22(34)14-9-15-23(35)29-31-25-19-11-6-8-13-21(19)33(17-4-2)27(25)37/h5-8,10-13,36-37H,3-4,9,14-17H2,1-2H3

InChI Key

ZRQMLOIFECXPNM-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)CCCC(=O)N=NC3=C(N(C4=CC=CC=C43)CCC)O

Origin of Product

United States

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